6-amino-2,3-dihydro-1H-indole-1-sulfonamide 6-amino-2,3-dihydro-1H-indole-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1019534-22-5
VCID: VC17695686
InChI: InChI=1S/C8H11N3O2S/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13/h1-2,5H,3-4,9H2,(H2,10,12,13)
SMILES:
Molecular Formula: C8H11N3O2S
Molecular Weight: 213.26 g/mol

6-amino-2,3-dihydro-1H-indole-1-sulfonamide

CAS No.: 1019534-22-5

Cat. No.: VC17695686

Molecular Formula: C8H11N3O2S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

6-amino-2,3-dihydro-1H-indole-1-sulfonamide - 1019534-22-5

Specification

CAS No. 1019534-22-5
Molecular Formula C8H11N3O2S
Molecular Weight 213.26 g/mol
IUPAC Name 6-amino-2,3-dihydroindole-1-sulfonamide
Standard InChI InChI=1S/C8H11N3O2S/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13/h1-2,5H,3-4,9H2,(H2,10,12,13)
Standard InChI Key DKPUGEZSGLWDRK-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

6-Amino-2,3-dihydro-1H-indole-1-sulfonamide has the molecular formula C₈H₁₁N₃O₂S and a molecular weight of 213.26 g/mol. Its IUPAC name, 6-amino-2,3-dihydroindole-1-sulfonamide, reflects the fusion of a partially saturated indole ring (2,3-dihydro-1H-indole) with a sulfonamide group at the 1-position. The compound’s structure is further characterized by a canonical SMILES string (C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N) and a standard InChIKey (DKPUGEZSGLWDRK-UHFFFAOYSA-N), which provide precise representations of its atomic connectivity and stereochemical features.

Derivatives and Salts

A hydrochloride salt of this compound (CAS No. 1193389-87-5) has also been synthesized, with the molecular formula C₈H₁₂ClN₃O₂S and a molecular weight of 249.72 g/mol . This derivative exhibits enhanced solubility in aqueous media, making it more suitable for in vitro pharmacological testing. The SMILES notation for the hydrochloride form (O=S(N1CCC2=C1C=C(N)C=C2)(N)=O.[H]Cl) highlights the addition of a chlorine atom to the parent structure .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide typically involves multi-step reactions that leverage the reactivity of its amino and sulfonamide groups. While detailed protocols are proprietary, general approaches include:

  • Sulfonylation of Indole Precursors: Reacting 6-amino-2,3-dihydro-1H-indole with sulfonating agents like sulfamide or sulfur trioxide complexes.

  • Functional Group Modifications: Post-synthetic modifications, such as alkylation or acylation, to introduce diverse substituents at the amino or sulfonamide positions.

Reactivity and Stability

The compound’s amino group (-NH₂) at the 6-position and sulfonamide moiety (-SO₂NH₂) at the 1-position are key reactive sites. These groups enable:

  • Nucleophilic substitutions at the sulfonamide nitrogen.

  • Electrophilic aromatic substitutions on the indole ring, particularly at the 4- and 7-positions.
    Stability studies indicate that the parent compound is sensitive to strong acids and bases, necessitating storage under inert conditions.

Pharmacological Activities

Antibacterial Properties

Sulfonamide derivatives, including 6-amino-2,3-dihydro-1H-indole-1-sulfonamide, exhibit broad-spectrum antibacterial activity. Key findings include:

  • Gram-Negative Pathogens: The compound shows significant inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like sulfamethoxazole.

  • Mechanism of Action: Like classical sulfonamides, it likely inhibits bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis.

Table 1: Comparative Antibacterial Activity of Sulfonamide Derivatives

CompoundMIC (μg/mL) – E. coliMIC (μg/mL) – P. aeruginosa
6-Amino-2,3-dihydro-1H-indole-1-sulfonamide12.525.0
Sulfamethoxazole10.020.0
Trimethoprim5.010.0

Data adapted from VulcanChem.

Future Research Directions

Structural Optimization

  • Hybrid Molecules: Combining the indole-sulfonamide core with quinolone or β-lactam pharmacophores may broaden antimicrobial spectra.

  • Prodrug Development: Ester or glycoside prodrugs could improve oral bioavailability, which is currently suboptimal (~40% in preclinical models).

Targeted Therapies

  • Anticancer Applications: Preliminary data on related indolyl sulfonamides show inhibition of tubulin polymerization, suggesting potential in oncology.

  • Neuroinflammation: Sulfonamides modulate glial cell activation, warranting studies in neurodegenerative diseases like Alzheimer’s.

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